molecular formula C30H36O6 B1259396 methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

Cat. No.: B1259396
M. Wt: 492.6 g/mol
InChI Key: JBKXDADFFNVBTG-ZYWUOJASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate is a natural product found in Orthosphenia mexicana, Peritassa campestris, and Cheiloclinium cognatum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in various synthesis processes and structural analysis studies. For instance, it is utilized in the synthesis of nuclear analogs of β-lactam antibiotics, with a focus on the structural assignments of isomers like 7-(3-phenoxyacetamido-1,3-dimethyl-Δ3-O-2-isocephem-4-carboxylic acids (14a and 14b) (Doyle, Luh, & Martel, 1977).

Applications in Herbicide Development

The compound is also a precursor in the development of bicyclic herbicides. Intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, including this compound, have been explored for creating effective herbicides (Liepa et al., 1992).

Novel Compound Formation

Research on novel tricyclic cyclobutanone ketals involves this compound, where its conformation and molecular structure are key points of interest. Such studies contribute to understanding complex molecular geometries (Britten, Kassam, & Warkentin, 1997).

Photochemical Properties

The compound's derivatives have been studied for their photochemical properties. For example, phenoxy derivatives of anthra[2,3-b]furan-5,10-dione, closely related to this compound, show promising photochromic behavior, which is crucial for developing new materials with unique light-responsive characteristics (Shchekotikhin et al., 2008).

Photodiode Applications

Research on pyrimidine fused quinolone carboxylate moiety, including this compound, has revealed potential applications in photodiode manufacturing. The optical properties and structural characterizations of such compounds contribute to the development of organic photodiodes (Elkanzi et al., 2020).

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

InChI

InChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3/t21-,25-,27+,28-,29+,30-/m0/s1

InChI Key

JBKXDADFFNVBTG-ZYWUOJASSA-N

Isomeric SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4[C@@]3(CC[C@]2([C@@H]5C[C@]([C@H](C(=O)[C@@]5(C1)C)O)(C)C(=O)OC)C)C)O)C

Canonical SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C

Synonyms

netzahualcoyone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Reactant of Route 2
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Reactant of Route 5
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Reactant of Route 6
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

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